molecular formula C9H17FN2O2 B13007265 tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate

tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate

Cat. No.: B13007265
M. Wt: 204.24 g/mol
InChI Key: ORZOGCSLTFDKEB-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate (CAS 2168954-72-9) is a high-purity azetidine derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H17FN2O2 and a molecular weight of 204.24 g/mol, is structurally characterized by an azetidine ring, a three-membered nitrogen-containing heterocycle, substituted at the 3-position with both a fluoromethyl group and a tert-butoxycarbonyl (Boc)-protected amine . The Boc protecting group is a standard and valuable feature in multi-step organic synthesis, as it stabilizes the amine functionality during reactions and can be selectively removed under mild acidic conditions to reveal the reactive primary amine, enabling further molecular elaboration . The incorporation of a fluoromethyl group is a strategic modification frequently employed in lead optimization; the introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . As a key building block, this compound is primarily used in the synthesis of more complex bioactive molecules for scientific investigation. Its structural framework is relevant for research into neurological disorders, as azetidine derivatives have shown potential to interact with neurotransmitter receptors and modulate synaptic activity . Furthermore, similar azetidine-based scaffolds are under investigation in oncology research for their potential to inhibit cancer cell proliferation, with some studies indicating an ability to induce apoptosis in specific cell lines . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H17FN2O2

Molecular Weight

204.24 g/mol

IUPAC Name

tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9/h11H,4-6H2,1-3H3,(H,12,13)

InChI Key

ORZOGCSLTFDKEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CF

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Research
Recent studies have highlighted the potential of azetidine derivatives, including tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate, as promising candidates in the development of anticancer therapies. The compound has been investigated for its ability to inhibit tumor growth and metastasis, particularly in aggressive cancer types such as triple-negative breast cancer (TNBC). Research indicates that compounds with similar structures can cross the blood-brain barrier, making them suitable for targeting brain metastases in cancer patients .

1.2. Pain Management Analogues
This compound's structure allows it to act as an analogue of known pain medications like Meperidine. Its derivatives have been synthesized and tested for their analgesic properties, showing potential for developing new pain management therapies . The unique fluoromethyl group may enhance the pharmacological profile by improving receptor binding affinity and selectivity.

Synthesis and Chemical Properties

2.1. Synthetic Routes
The synthesis of this compound typically involves multi-step chemical reactions that utilize various reagents and conditions to achieve high yields and purity. For example, one method involves reacting tert-butyl (azetidin-3-yl)methyl carbamate hydrochloride with other compounds under controlled temperature conditions .

2.2. Chemical Stability and Purity
The compound is characterized by a high purity level (97%), which is crucial for its application in biological studies and pharmaceutical formulations. Its molecular formula is C9H18ClFN2O2, with a molecular weight of 240.7 g/mol . The presence of the fluoromethyl group contributes to its stability and reactivity profiles, making it suitable for further modifications.

Case Studies

3.1. Development of Novel Therapeutics
A study focused on synthesizing a library of azetidine derivatives, including this compound, demonstrated its effectiveness in targeting specific molecular pathways involved in cancer progression . The findings suggest that these compounds can be optimized for enhanced therapeutic efficacy.

3.2. Structure-Activity Relationship Studies
Research has delved into the structure-activity relationships (SAR) of azetidine derivatives, revealing how modifications to the this compound structure can influence biological activity. These insights are critical for guiding future drug design efforts aimed at improving potency and reducing side effects .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following compounds share structural similarities with tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate, differing primarily in substituents on the azetidine ring or the carbamate protecting group:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Physical Form Yield/Notes
This compound hydrochloride 2705220-22-8 C9H15FNO2·HCl 247.69 Fluoromethyl, Boc-protected Hydrochloride salt Commercial availability
tert-Butyl N-(azetidin-3-yl)-N-methyl-carbamate 577777-20-9 C9H18N2O2 186.25 Methyl, Boc-protected Not specified Synthetic intermediate
Propan-2-yl N-(azetidin-3-yl)carbamate N/A C7H14N2O2 158.20 Isopropyl carbamate Not specified High cost ($495.0/1g)
3-Methoxyazetidine hydrochloride 148644-09-1 C4H9NO·HCl 123.58 Methoxy substituent Hydrochloride salt Commercial availability

Research Findings and Implications

  • Synthetic Challenges :
    The introduction of fluoromethyl groups requires specialized reagents (e.g., Selectfluor®), increasing synthesis complexity compared to methyl or methoxy analogs .
  • Thermodynamic Stability : Boc-protected azetidines generally exhibit higher thermal stability than isopropyl carbamates, as evidenced by melting points (e.g., 121–128°C for Boc derivatives vs. oils for others) .

Biological Activity

Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula: C11_{11}H16_{16}F1_{1}N2_{2}O2_{2}
  • Molecular Weight: Approximately 204.24 g/mol
  • CAS Number: 2705220-22-8

The compound features a tert-butyl group, a fluoromethyl substituent on an azetidine ring, and a carbamate functional group. The presence of the fluoromethyl group is significant as it enhances the compound's reactivity and biological activity compared to other azetidine derivatives.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, influencing enzyme activities and receptor binding affinities. The mechanisms include:

  • Nucleophilic Substitution Reactions: The carbamate moiety allows for nucleophilic substitution, making it reactive towards biological nucleophiles.
  • Enzyme Inhibition: Similar azetidine derivatives have been shown to act as inhibitors in various biological pathways, suggesting potential applications in treating diseases such as cancer and neurological disorders.

Pharmacological Profiles

The pharmacological profile of this compound reveals its potential as a drug candidate:

  • Bioavailability and Metabolic Stability: The fluoromethyl group may enhance bioavailability and metabolic stability, crucial for effective drug design.
  • Interaction with Neurotransmitter Systems: Compounds with similar structures often interact with neurotransmitter systems, indicating that this compound may exhibit comparable interactions.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with several structurally related compounds:

Compound NameStructure FeaturesUnique Properties
Tert-butyl azetidin-3-yl carbamateAzetidine ring, carbamateLacks fluoromethyl group; potential for different biological activity
Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamateCyclopropane instead of azetidineDifferent ring structure impacting reactivity
Tert-butyl 3-(chloromethyl)azetidine-1-carboxylateChloromethyl instead of fluoromethylDifferent reactivity profile due to halogen substitution

The specific combination of a fluoromethyl group and a stable tert-butyl carbamate structure in this compound enhances its biological activity compared to these related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in pharmacology:

  • Anticancer Activity: Preliminary studies suggest that azetidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar in structure to this compound have shown promising results against various cancer cell lines .
  • Neurological Applications: There is ongoing research into the effects of such compounds on neurotransmitter systems, which may lead to novel treatments for neurological disorders .

Q & A

Q. What experimental controls are critical for fluorination reactions?

  • Methodological Answer : Include (1) negative controls (no fluorinating agent) to detect background fluorination, (2) isotopic labeling (18F^{18}\text{F} tracer studies) to track incorporation efficiency, and (3) scavengers (e.g., DABCO) to quench reactive intermediates. Monitor reaction progress via inline FTIR or GC-MS .

Stability & Storage

Q. What storage conditions maximize the shelf life of this compound?

  • Methodological Answer : Store at −20°C in amber vials under inert gas (argon/nitrogen). Desiccants (silica gel) prevent hydrolysis. Avoid prolonged exposure to light or humidity. Periodic 1H^{1}\text{H} NMR and TGA checks detect decomposition (e.g., Boc cleavage or fluoromethyl loss) .

Advanced Characterization

Q. How can hydrogen bonding networks in carbamate crystals be analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (as in ) maps intermolecular interactions (e.g., N–H···O=C). Hirshfeld surface analysis quantifies contact contributions. Pair distribution function (PDF) studies probe short-range order in amorphous phases .

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